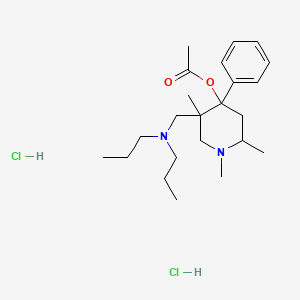
5-Dipropylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, acetate, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Dipropylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, acetate, dihydrochloride is a complex organic compound with significant applications in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dipropylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, acetate, dihydrochloride typically involves multiple steps, starting with the formation of the piperidinol core. The process includes:
Formation of the Piperidinol Core: The initial step involves the cyclization of appropriate precursors to form the piperidinol ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.
Alkylation with Dipropylamine: The dipropylaminomethyl group is added via an alkylation reaction using dipropylamine.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Formation of the Dihydrochloride Salt: The compound is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactors: For controlled reaction conditions.
Purification Steps: Including recrystallization and chromatography to ensure high purity.
Quality Control: Rigorous testing to meet industry standards.
化学反应分析
Types of Reactions
5-Dipropylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, acetate, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides or alkoxides for substitution reactions.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Dipropylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, acetate, dihydrochloride has diverse applications in scientific research:
Medicinal Chemistry: Used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Pharmacology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.
Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.
Industrial Chemistry: Employed in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Dipropylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, acetate, dihydrochloride involves its interaction with specific molecular targets:
Receptor Binding: The compound may bind to certain receptors, modulating their activity.
Enzyme Inhibition: It can inhibit specific enzymes, affecting biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
相似化合物的比较
Similar Compounds
4-Phenyl-1,2,5-trimethyl-4-piperidinol: Lacks the dipropylaminomethyl group.
1,2,5-Trimethyl-4-phenylpiperidine: Lacks the hydroxyl and acetate groups.
Dipropylaminomethyl-4-phenylpiperidine: Lacks the trimethyl groups.
Uniqueness
5-Dipropylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, acetate, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
属性
CAS 编号 |
28866-22-0 |
|---|---|
分子式 |
C23H40Cl2N2O2 |
分子量 |
447.5 g/mol |
IUPAC 名称 |
[5-[(dipropylamino)methyl]-1,2,5-trimethyl-4-phenylpiperidin-4-yl] acetate;dihydrochloride |
InChI |
InChI=1S/C23H38N2O2.2ClH/c1-7-14-25(15-8-2)18-22(5)17-24(6)19(3)16-23(22,27-20(4)26)21-12-10-9-11-13-21;;/h9-13,19H,7-8,14-18H2,1-6H3;2*1H |
InChI 键 |
FMVVAODTSLHLDR-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)CC1(CN(C(CC1(C2=CC=CC=C2)OC(=O)C)C)C)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


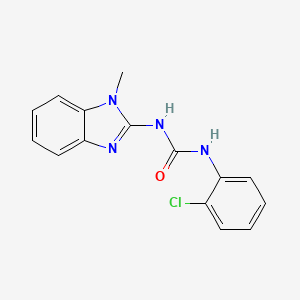
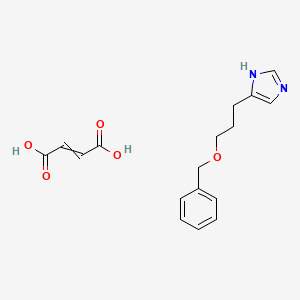
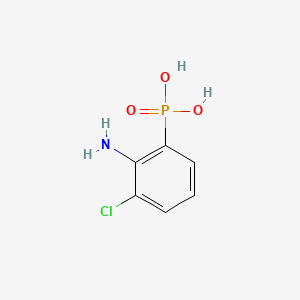
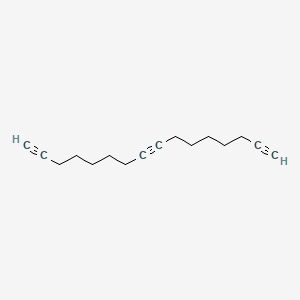
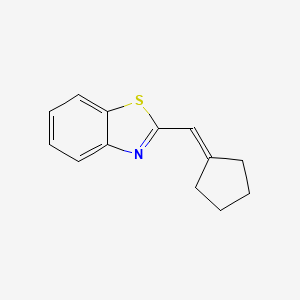
![9-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-amine](/img/structure/B13826277.png)
![sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)

![5-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13826295.png)
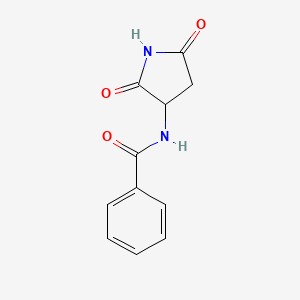
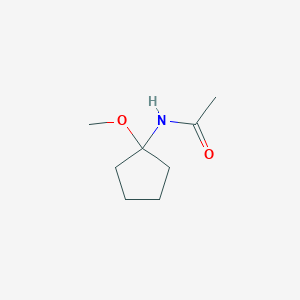
![Tricyclo[3.2.0.02,6]heptane-1-carboxamide,2,6-dimethyl-N-2-thiazolyl-(9CI)](/img/structure/B13826311.png)

![4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid](/img/structure/B13826324.png)
